molecular formula C22H23N3O4 B11123856 (2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B11123856
M. Wt: 393.4 g/mol
InChI Key: QAVMZXHTNWNRRH-JLHYYAGUSA-N
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Description

The compound (2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide is a synthetic organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the diethoxyphenyl group:

    Formation of the prop-2-enamide linkage: The final step involves the coupling of the oxadiazole derivative with the 4-methylphenylprop-2-enamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxadiazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring, under suitable reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the aromatic substituents could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide: stands out due to its unique combination of an oxadiazole ring and diethoxyphenyl and methylphenyl substituents. This structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C22H23N3O4/c1-4-27-18-12-11-17(14-19(18)28-5-2)21-22(25-29-24-21)23-20(26)13-10-16-8-6-15(3)7-9-16/h6-14H,4-5H2,1-3H3,(H,23,25,26)/b13-10+

InChI Key

QAVMZXHTNWNRRH-JLHYYAGUSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=C(C=C3)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=C(C=C3)C)OCC

Origin of Product

United States

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